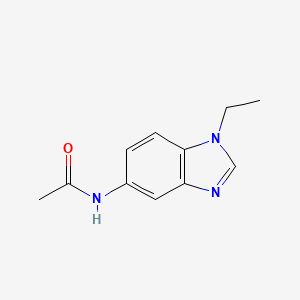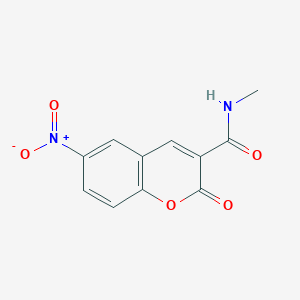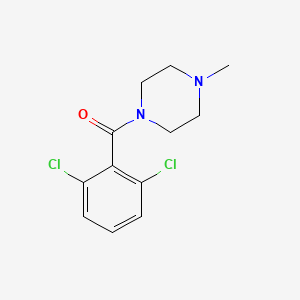![molecular formula C18H23N5 B5692613 4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, also known as AZP, is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. AZP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is not fully understood; however, it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are involved in cell cycle regulation and proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cell growth and proliferation. In vivo studies have shown that this compound has anti-tumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in various experiments. Additionally, this compound has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine. One area of research is to further elucidate its mechanism of action. This will help to better understand how this compound works and identify potential targets for its use in the treatment of cancer and other diseases. Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This will help to determine the optimal dosing and administration of this compound for therapeutic use. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. This will help to determine whether this compound has potential as a therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine can be synthesized using various methods, including the reaction of 2,4,6-trimethylpyridine-3-carboxylic acid with 1-azepanamine and 2-hydrazinopyridine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The resulting product is then purified using standard methods, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Several studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
6-(azepan-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-12-10-13(2)19-17-16(12)18-20-14(3)11-15(23(18)21-17)22-8-6-4-5-7-9-22/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYXQUSYHRLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)

![6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)




![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)
![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)

![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)

